Sulpiride hydrochloride

Dopamine receptor pharmacology In vitro binding assays Antipsychotic drug screening

Sulpiride hydrochloride is a D2/D3-selective substituted benzamide with 6.7-fold lower D2 affinity than amisulpride (IC50=181 vs 27nM), providing finer receptor occupancy titration for dose-response studies. Preserves >2,380-fold selectivity over D1 and serotonin subtypes. As an OCT/SLC22 substrate, it enables BBB penetration studies distinct from passive-diffusion antipsychotics. Racemic form serves as reference for enantiomer-specific pharmacology. Freely soluble in water—unlike the insoluble free base—simplifying in vitro formulation. Minimal hepatic metabolism (>95% excreted unchanged) ensures clean pharmacokinetic profiles. Recommended for behavioral assays where typical antipsychotics introduce sedative confounds.

Molecular Formula C15H24ClN3O4S
Molecular Weight 377.9 g/mol
CAS No. 23694-14-6
Cat. No. B12752096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulpiride hydrochloride
CAS23694-14-6
Molecular FormulaC15H24ClN3O4S
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.Cl
InChIInChI=1S/C15H23N3O4S.ClH/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);1H
InChIKeyPFHZICSPLHQCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulpiride Hydrochloride CAS 23694-14-6 Procurement Specification and Baseline Characterization


Sulpiride hydrochloride (CAS 23694-14-6, C15H24ClN3O4S, MW 377.9 g/mol) is the hydrochloride salt form of the substituted benzamide atypical antipsychotic sulpiride [1]. The compound functions as a selective antagonist at dopamine D2 and D3 receptors with Ki values of 4.2 nM and 15 nM respectively, while exhibiting negligible affinity for D1, adrenergic, cholinergic, histaminergic, or serotonergic receptors (Kis >10,000 nM) [2]. Sulpiride hydrochloride is freely soluble in water (in contrast to the free base which is practically insoluble), sparingly soluble in ethanol, and insoluble in ether [1]. The compound is registered with FDA UNII code 03U3QUS07J [3]. Sulpiride is characterized by low oral bioavailability (approximately 25-35%, ~30% absorbed fraction), minimal hepatic metabolism (excreted >95% unchanged in urine), and a human elimination half-life of approximately 7.0 hours [4].

Why Sulpiride Hydrochloride Cannot Be Interchanged with Structural Analogs in Procurement Decisions


The substituted benzamide class includes sulpiride, amisulpride, sultopride, levosulpiride, and metoclopramide—compounds that share a common benzamide scaffold yet exhibit substantially divergent in vitro receptor affinity profiles, enantiomeric activity distribution, clinical potency ranges, and procurement cost structures [1]. Amisulpride demonstrates approximately 6.7-fold higher D2 receptor affinity (IC50 = 27 nM) and 4.9-fold higher D3 receptor affinity (IC50 = 3.6 nM) compared to sulpiride (IC50 = 181 nM and 17.5 nM, respectively) [2]. Levosulpiride concentrates all antidopaminergic activity into a single enantiomer, eliminating the inactive dextro-isomer present in racemic sulpiride [3]. Furthermore, both amisulpride and sulpiride are substrates of organic cation transporters (OCT) from the SLC22 family, which governs their blood-brain barrier penetration and tissue distribution in a manner distinct from other antipsychotic classes [4]. These compound-specific pharmacological and economic differentiations preclude direct interchangeability in research or clinical supply chains.

Sulpiride Hydrochloride Quantitative Differentiation Evidence Against Closest Comparators


D2 and D3 Receptor Affinity Comparison: Sulpiride vs Amisulpride vs Sultopride

In a direct comparative in vitro binding study, sulpiride exhibited substantially lower D2 and D3 receptor affinity compared to amisulpride and sultopride, establishing a clear rank-order potency gradient within the substituted benzamide class [1]. Sulpiride's D2 receptor IC50 of 181 nM represents approximately 6.7-fold lower affinity than amisulpride (IC50 = 27 nM) and approximately 1.5-fold lower affinity than sultopride (IC50 = 120 nM). For the D3 receptor, sulpiride's IC50 of 17.5 nM is approximately 4.9-fold lower than amisulpride (IC50 = 3.6 nM) and approximately 3.6-fold lower than sultopride (IC50 = 4.8 nM) [1].

Dopamine receptor pharmacology In vitro binding assays Antipsychotic drug screening

Dopamine Receptor Selectivity Profile: Sulpiride vs Amisulpride D2/D3 vs D4 Selectivity

Sulpiride demonstrates a distinct receptor selectivity profile characterized by high affinity for D2 and D3 receptors (Ki = 4.2 nM and 15 nM, respectively) with negligible binding to D1, 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3 receptors (all Ki values >10,000 nM) [1]. This establishes a selectivity ratio of >2,380-fold for D2 over D1 and >667-fold for D3 over D1. In contrast to earlier pharmacological hypotheses that suggested sulpiride was selective only for D2 receptors, subsequent studies confirmed that sulpiride also blocks D3 and D4 receptors, though it does not appreciably block D1, adrenergic, cholinergic, GABA-ergic, histaminergic, or serotonergic receptors [2]. Amisulpride shares a similarly high degree of selectivity for D2/D3 versus D1/D4 dopaminergic receptor subtypes but achieves this with approximately 4-7 fold higher absolute affinity [3].

Receptor selectivity profiling Atypical antipsychotic classification Off-target screening

Enantiomer-Specific Activity Distribution: Racemic Sulpiride vs Levosulpiride

Biochemical, pharmacological, and clinical data obtained with the two isomers of sulpiride indicate that the antidopaminergic activity, both at central and local levels, is due exclusively to the levo-rotatory enantiomer (levosulpiride), while the dextro-rotatory enantiomer is pharmacologically inactive [1]. This means that in racemic sulpiride, approximately 50% of the administered mass consists of the inactive dextro-isomer. Consequently, levosulpiride achieves therapeutic effects at approximately half the molar dose of racemic sulpiride. Levosulpiride at a 50 mg oral dose produces a peak plasma concentration of 94.183 ng/mL at 3 hours with an elimination half-life of 4.305 hours [1]. In veterinary pharmacokinetic studies, oral levosulpiride showed a bioavailability of only 4.73% in goats, indicating extremely poor and erratic oral absorption [2]. Sulpiride itself demonstrates similarly low oral bioavailability in humans of approximately 25-35% with substantial interindividual variability [3].

Chiral pharmacology Enantiomer separation Antidopaminergic activity

Relative CNS Effects: Sulpiride vs Haloperidol and Chlorpromazine in Human Volunteers

A comparative human volunteer study evaluating central nervous system effects of sulpiride, haloperidol, and chlorpromazine revealed differential subjective and electrophysiological profiles. Chlorpromazine and haloperidol significantly reduced subjective ratings of 'alertness' and 'contentedness,' and haloperidol significantly reduced feelings of 'calmness,' whereas sulpiride did not produce statistically significant reductions in these subjective measures [1]. All three antipsychotic drugs produced similar EEG effects with peak effect occurring 2 to 4 hours post-dose, characterized by increased slow wave activity (delta and theta) and decreased alpha and beta wave activity [1]. In operant behavioral studies in rats and squirrel monkeys, the potency rank order for behavioral inhibition was: haloperidol > chlorpromazine > metoclopramide > sultopride > sulpiride, with sulpiride producing only moderate inhibition even at 128 mg/kg s.c. [2].

CNS pharmacodynamics Human volunteer study EEG profiling

Sulpiride Hydrochloride Optimal Application Scenarios Based on Verified Differentiation Evidence


Dose-Response Reference Tool for Gradual D2/D3 Receptor Occupancy Studies

Sulpiride's 6.7-fold lower D2 receptor affinity (IC50 = 181 nM) and 4.9-fold lower D3 receptor affinity (IC50 = 17.5 nM) compared to amisulpride (IC50 = 27 nM and 3.6 nM, respectively) makes it an optimal reference compound for establishing dose-response relationships where gradual, incremental receptor occupancy is required rather than near-complete saturation [1]. In experimental paradigms where a broad dynamic range of target engagement is needed to map functional outcomes to receptor occupancy levels, sulpiride provides finer titration granularity than high-potency substituted benzamides [1]. The preservation of D2/D3 selectivity with >2,380-fold selectivity over D1 and serotonin receptor subtypes (Kis >10,000 nM) ensures that observed effects are attributable specifically to D2/D3 antagonism without off-target receptor confounds [2].

Behavioral Pharmacology Studies Requiring Preserved Alertness and Subjective Well-Being

Based on direct head-to-head human volunteer data showing that sulpiride does not significantly reduce subjective ratings of 'alertness,' 'contentedness,' or 'calmness' whereas haloperidol and chlorpromazine produce significant reductions in these measures [1], sulpiride is indicated for behavioral pharmacology research where the sedative and dysphoric confounds of typical antipsychotics would interfere with experimental endpoints [1]. This differentiated CNS effect profile is consistent with sulpiride's rank-order position as the least potent behavioral inhibitor among substituted benzamides and typical antipsychotics in operant conditioning paradigms (haloperidol > chlorpromazine > metoclopramide > sultopride > sulpiride) [3].

SLC22 Organic Cation Transporter Substrate Model for Blood-Brain Barrier Penetration Studies

Both amisulpride and sulpiride have been demonstrated to be substrates of organic cation transporters from the SLC22 family, a property that governs their distribution and ability to penetrate the blood-brain barrier [1]. Unlike highly lipophilic antipsychotics that cross the blood-brain barrier via passive diffusion, sulpiride's reliance on active transport via SLC22 family transporters makes it a valuable tool compound for investigating OCT-mediated drug delivery to the central nervous system and for studying transporter polymorphisms that may affect CNS drug exposure [1].

Chiral Reference Standard for Enantiomer Activity Comparison Studies

The established finding that antidopaminergic activity resides exclusively in the levo-rotatory enantiomer of sulpiride, with the dextro-isomer being pharmacologically inactive [1], positions racemic sulpiride hydrochloride as a reference material for studies examining enantiomer-specific pharmacology, chiral separation method development, and comparative pharmacokinetic analysis between racemic mixtures and enantiopure compounds [1]. In veterinary research applications, sulpiride has demonstrated utility in modulating LH pulsatility and terminating seasonal anestrus, with intramuscular administration achieving 103.30% bioavailability compared to 72.21% via subcutaneous route [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulpiride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.